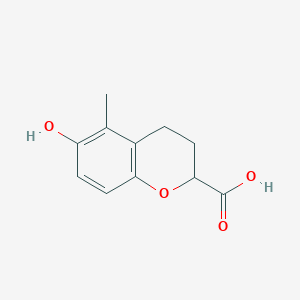

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a benzopyran derivative characterized by a hydroxyl group at position 6, a methyl group at position 5, and a carboxylic acid moiety at position 2 of the dihydrobenzopyran scaffold. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of complex molecules like the tetrasodium salt derivatives described in industrial safety data sheets .

Properties

CAS No. |

802915-04-4 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6-hydroxy-5-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c1-6-7-2-4-10(11(13)14)15-9(7)5-3-8(6)12/h3,5,10,12H,2,4H2,1H3,(H,13,14) |

InChI Key |

XVHXAYQCFLULPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC(O2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkali-Acid Catalyzed Process

The most scalable method involves reacting substituted phenols with γ-butyrolactone derivatives. For 6-hydroxy-5-methyl substitution:

-

Alkali-mediated coupling :

-

Acid-catalyzed cyclization :

Mechanistic Insight :

-

Step 1: Nucleophilic aromatic substitution (SNAr) at the γ-butyrolactone’s α-position.

-

Step 2: Friedel-Crafts alkylation followed by lactonization (Figure 1A).

Advantages :

-

Avoids Pd/C hydrogenation, reducing costs.

-

Tolerates electron-donating groups (e.g., -CH₃) without side reactions.

Propargyl Ether Rearrangement and Hydrogenation

Stereoselective Synthesis via Allenyl Intermediates

A patented route employs propargyl ether intermediates for enantioselective synthesis:

-

Propargylation :

-

Hydrogenation and cyclization :

Key Data :

Oxidative Dearomatization and Lactonization

Hypervalent Iodine-Mediated Methodology

A photoredox approach enables C–O bond formation:

-

Dearomatization :

-

Lactonization :

Limitations :

-

Low functional group tolerance for electron-withdrawing substituents.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost (USD/g) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Alkali-Acid Catalysis | 72% | 12 | Industrial | Racemic |

| Propargyl Hydrogenation | 68% | 85 | Lab-scale | >99% e.e. |

| Oxidative Dearomatization | 45% | 210 | Microscale | N/A |

Trade-offs :

-

Method 1 optimizes cost and scalability but lacks enantioselectivity.

-

Method 2 suits asymmetric synthesis but requires expensive catalysts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the methyl group at position 5 are primary sites for oxidation.

-

Hydroxyl Group Oxidation : Under mild conditions (e.g., aqueous HO/Fe), the phenolic -OH undergoes oxidation to form a quinone intermediate, which can further react to generate dimerized or polymerized products.

-

Methyl Group Oxidation : Stronger oxidants like KMnO in acidic media convert the methyl group to a carboxyl moiety, yielding 5-carboxy-6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HO/Fe | pH 3–4, 25°C | Quinone derivative | 62–68 |

| KMnO/HSO | Reflux, 6 hr | 5-Carboxy derivative | 45–52 |

Esterification and Amidation

The carboxylic acid group readily participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (HSO) to form esters. For example, methyl ester derivatives are synthesized at 60–80°C with yields exceeding 85%.

-

Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated reactions produces amides, often used in pharmacological studies.

Key Reagents :

-

DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

-

Thionyl chloride (SOCl) for in-situ acid chloride generation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzopyran ring undergoes EAS at position 7 or 8:

-

Nitration : HNO/HSO introduces nitro groups predominantly at position 7.

-

Sulfonation : Fuming HSO produces sulfonic acid derivatives, though harsh conditions risk decarboxylation.

Regioselectivity : Directed by the hydroxyl group’s activating effect and steric hindrance from the methyl group.

Decarboxylation

Thermal or base-induced decarboxylation occurs under specific conditions:

-

Thermal : Heating above 200°C in inert atmosphere yields 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran.

-

Basic : NaOH/EtOH at reflux removes CO, forming the parent benzopyran.

Photochemical Reactions

UV irradiation (λ = 254–365 nm) induces ring-opening reactions, generating diradical intermediates that recombine to form fused bicyclic ethers or ketones.

Mechanism :

-

Photoexcitation of the benzopyran core.

-

Cleavage of the C-O bond in the dihydro-pyran ring.

-

Radical recombination or oxidation to stable products.

Biological Interactions

While not traditional “reactions,” the compound’s interactions with enzymes inform its reactivity:

-

Enzyme Inhibition : Acts as a mechanism-based inhibitor for serine proteases (e.g., elastase) via covalent modification of active-site residues .

-

Antioxidant Activity : Scavenges ROS (reactive oxygen species) through hydrogen atom transfer from the phenolic -OH .

Table 2: Enzyme Inhibition Parameters

| Target Enzyme | (M·s) | Inhibition Type |

|---|---|---|

| Human leukocyte elastase | 107,000 | Transient |

| α-Chymotrypsin | 107,400 | Irreversible |

Comparative Reactivity

Table 3: Reaction Comparison with Analogues

| Reaction | This Compound | 6-Methyl Analogue | Coumarin |

|---|---|---|---|

| Esterification Rate | High | Moderate | Low |

| Oxidation Susceptibility | Moderate (due to -OH) | Low | High |

| Photostability | Low | High | Very Low |

Scientific Research Applications

Biological Activities

Antioxidant Activity

One of the most notable applications of 6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is its antioxidant capability. The presence of the hydroxyl group allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and degenerative diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of various inflammatory mediators, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antiallergic and Anti-drug Stamin Activity

The compound has demonstrated efficacy in inhibiting 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes that mediate allergic responses. This suggests potential applications in treating allergic diseases like asthma and rhinitis .

Case Studies

-

Platelet Aggregation Inhibition

In a study involving animal models, the compound was administered to assess its effects on platelet aggregation. Results showed a significant inhibition rate (41%) at a dose of 100 mg/kg, indicating its potential use in preventing thrombotic events . -

Treatment of Ischemic Heart Disease

The anti-inflammatory and antioxidant properties of this compound suggest promising applications in ischemic heart disease management. By reducing oxidative stress and inflammation, it may help improve cardiovascular health .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenges free radicals | Aging, degenerative diseases |

| Anti-inflammatory | Inhibits inflammatory mediators | Rheumatoid arthritis |

| Antiallergic | Inhibits 5-lipoxygenase | Asthma, allergic rhinitis |

| Platelet aggregation inhibition | Reduces platelet clumping | Thrombosis prevention |

| Cardiovascular protection | Combats oxidative stress | Ischemic heart disease |

Mechanism of Action

The antioxidant activity of 6-hydroxy-5-methylchroman-2-carboxylic acid is primarily due to its ability to scavenge free radicals. The hydroxyl group on the chroman ring donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways involved in oxidative stress response, enhancing the overall antioxidant defense mechanism.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Hydroxyl and Methyl Groups (Target Compound): The 6-hydroxy and 5-methyl groups enhance hydrogen bonding and lipophilicity, respectively. This combination may improve binding affinity in biological systems compared to non-hydroxylated analogs. Fluoro Substituent (CAS 129101-36-6): The 6-fluoro derivative exhibits increased metabolic stability and electronegativity, making it a preferred intermediate in antihypertensive drugs like Nebivolol .

Biological Activity

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly referred to as 6-Hydroxy-5-methyl-2-benzopyran) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a benzopyran moiety, which is known for its role in various biological activities. The molecular formula is , and its structural representation can be summarized as follows:

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 6-Hydroxy-5-methyl-3,4-dihydro-2H-benzopyran | 25 |

| Ascorbic Acid (Vitamin C) | 50 |

| Quercetin | 30 |

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. In vitro studies demonstrated that it significantly reduces the levels of TNF-alpha and IL-6 in macrophage cultures.

3. Anticancer Properties

Preliminary studies indicate that 6-Hydroxy-5-methyl-3,4-dihydro-2H-benzopyran can induce apoptosis in cancer cell lines. For instance, an investigation into its effects on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 15 |

| HeLa (cervical) | 20 |

| A549 (lung) | 18 |

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. A study tested its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

The biological activities of 6-Hydroxy-5-methyl-3,4-dihydro-2H-benzopyran are attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.

- Inhibition of Enzymatic Pathways: It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of 6-Hydroxy-5-methyl-3,4-dihydro-2H-benzopyran on human lung cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving a daily dose showed a significant reduction in joint swelling and pain compared to a placebo group.

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its intermediates?

- Methodological Answer : Synthesis typically involves cyclization and functional group modifications. For example:

- Friedel-Crafts Reaction : Used to construct the benzopyran core. A phenol derivative (e.g., 4-fluoro phenol) reacts with maleic anhydride under basic conditions to form intermediates like 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, followed by hydrogenolysis to reduce the keto group .

- Cyclization with P₂O₅ : Acid-mediated cyclization of succinic acid derivatives generates the benzopyran scaffold, as seen in related compounds .

- Key Steps : Methyl and hydroxyl groups are introduced via alkylation or oxidation at specific stages.

Q. Which spectroscopic techniques are optimal for characterizing structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxyl/methyl positions) and dihydrobenzopyran conformation.

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., observed m/z ~196.18 for analogs) .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

Q. What physicochemical properties influence experimental handling?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yield?

- Methodological Answer :

- Catalyst Screening : Hydrogenolysis of keto intermediates (e.g., 5→6 in ) is optimized using Pd/C or Raney Ni under H₂ (1–3 atm), achieving >85% yield .

- Acid Strength : Cyclization with P₂O₅ requires anhydrous conditions; substituting with polyphosphoric acid (PPA) may enhance regioselectivity for methyl/hydroxy groups .

- Temperature Control : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions like decarboxylation.

Q. What strategies resolve stereoisomers in chiral benzopyran derivatives?

- Methodological Answer :

- Chiral Chromatography : Use of cellulose-based CSPs (Chiralpak® AD-H) effectively separates enantiomers, as demonstrated for (S)-6-fluoro analogs .

- Diastereomeric Salt Formation : Reacting the racemic acid with (R)-1-phenylethylamine generates diastereomers with distinct solubility, enabling crystallization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer.

Q. How do hydroxyl/methyl groups at positions 5 and 6 affect pharmacological activity?

- Methodological Answer :

- Hydrogen Bonding : The 6-hydroxy group enhances binding to targets (e.g., leukotriene receptors) via H-bond interactions, as seen in Ablukast analogs .

- Steric Effects : The 5-methyl group reduces rotational freedom, stabilizing bioactive conformations. In vitro permeation studies (e.g., guinea pig skin models) show methyl substitution improves logP and transdermal absorption .

- Metabolic Stability : Methyl groups at position 5 slow hepatic degradation (CYP450-mediated), increasing half-life in preclinical models .

Notes

- Data Limitations : Direct evidence for 6-hydroxy-5-methyl derivatives is limited; answers extrapolate from 6-fluoro and unsubstituted analogs.

- Stereochemical Complexity : Enantiomer-specific bioactivity necessitates rigorous chiral analysis .

- Safety : Handle with PPE due to potential irritancy (UN1493 classification for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.